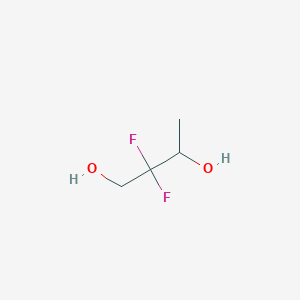
Isobutyl 2-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobutyl 2-chlorobenzoate is an organic compound that belongs to the class of esters. It is derived from 2-chlorobenzoic acid and isobutanol. This compound is characterized by its aromatic ring substituted with a chlorine atom and an ester functional group. It is used in various chemical processes and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isobutyl 2-chlorobenzoate can be synthesized through the esterification of 2-chlorobenzoic acid with isobutanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Isobutyl 2-chlorobenzoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-chlorobenzoic acid and isobutanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the aromatic ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 2-chlorobenzoic acid and isobutanol.
Reduction: 2-chlorobenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Isobutyl 2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of isobutyl 2-chlorobenzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing 2-chlorobenzoic acid, which may interact with biological pathways. The chlorine atom on the aromatic ring can participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chlorobenzoic acid: The parent acid of isobutyl 2-chlorobenzoate.
Isobutyl benzoate: An ester similar to this compound but without the chlorine substitution.
Methyl 2-chlorobenzoate: Another ester derivative of 2-chlorobenzoic acid with a different alcohol component.
Uniqueness
This compound is unique due to the presence of both the isobutyl ester group and the chlorine atom on the aromatic ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
32357-17-8 |
|---|---|
Formule moléculaire |
C11H13ClO2 |
Poids moléculaire |
212.67 g/mol |
Nom IUPAC |
2-methylpropyl 2-chlorobenzoate |
InChI |
InChI=1S/C11H13ClO2/c1-8(2)7-14-11(13)9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3 |
Clé InChI |
BESGEXPDWNNBJA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(=O)C1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



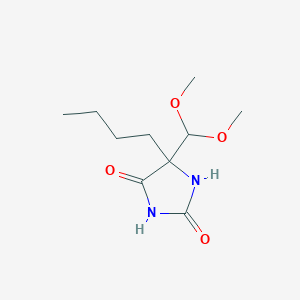
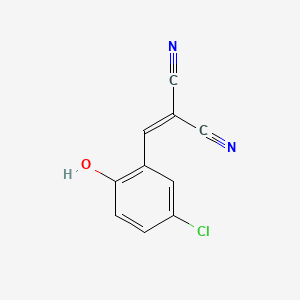
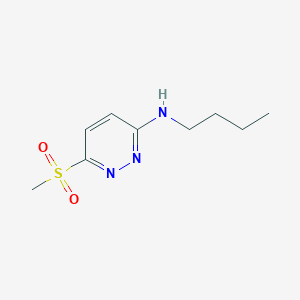
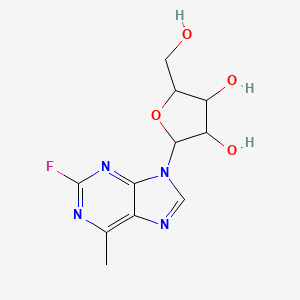


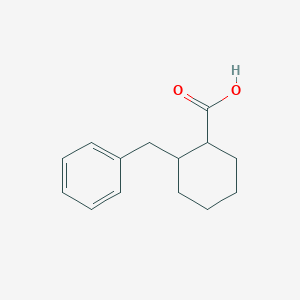
![methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)propyl]carbamate](/img/structure/B14003651.png)
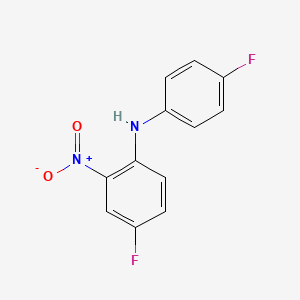
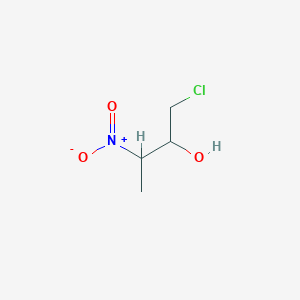

![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14003676.png)
